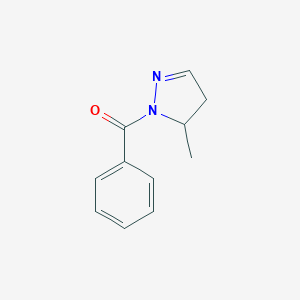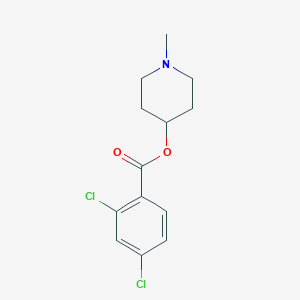![molecular formula C21H23ClN2O2S2 B257871 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide](/img/structure/B257871.png)
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide is a chemical compound that belongs to the family of thieno[3,4-d]imidazole derivatives. It has been studied for its potential as a therapeutic agent in various scientific research studies.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential as a drug for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, more research is needed to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide involves the reaction between 2-chlorobenzylamine and 3-phenylpropyl isothiocyanate in the presence of a base, such as triethylamine. The reaction is carried out in a solvent, such as dichloromethane, at room temperature. The product is obtained as a yellow solid and is purified by recrystallization.
Scientific Research Applications
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a drug for the treatment of neurological disorders, such as Alzheimer's disease.
properties
Product Name |
1-(2-chlorobenzyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 3-phenylpropyl sulfide |
|---|---|
Molecular Formula |
C21H23ClN2O2S2 |
Molecular Weight |
435 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-(3-phenylpropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C21H23ClN2O2S2/c22-18-11-5-4-10-17(18)13-24-20-15-28(25,26)14-19(20)23-21(24)27-12-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-11,19-20H,6,9,12-15H2 |
InChI Key |
HKLUABPLXJLMBF-UHFFFAOYSA-N |
SMILES |
C1C2C(CS1(=O)=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)




![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)


![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)
![Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257840.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B257842.png)
![N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257843.png)
![N-(4-bromophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257844.png)